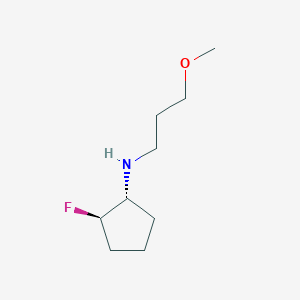![molecular formula C13H19NO B1485616 1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2199245-44-6](/img/structure/B1485616.png)
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (1-DMCB) is a cyclobutanol compound with a substituent group at the 1-position. It is a derivative of cyclobutanol, with an additional methyl group at the 3- and 4-positions of the phenyl ring, and an amino group at the 1-position. The compound has been studied for its potential applications in various scientific research areas.
Scientific Research Applications
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has been used in various scientific research areas, such as organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a starting material for the synthesis of other cyclobutanones and cyclobutanes. In addition, this compound has been used in the synthesis of 1,3-dipolar cycloaddition products, as well as in the synthesis of heterocycles.
Mechanism of Action
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol is believed to act as an agonist at certain G protein-coupled receptors (GPCRs), and is thought to be involved in the regulation of various physiological processes. Specifically, this compound is thought to act as a partial agonist of the serotonin 5-HT2A receptor, and as a full agonist of the serotonin 5-HT2C receptor. It is also believed to act as a partial agonist of the dopamine D2 receptor. In addition, this compound is believed to act as an antagonist of the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antidepressant-like effects in animal studies, as well as anxiolytic-like effects. In addition, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Advantages and Limitations for Lab Experiments
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has several advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from commercial suppliers. In addition, it is soluble in a variety of solvents, and is relatively stable under a variety of conditions. However, this compound also has some limitations. It is not very soluble in water, and it can be difficult to purify. In addition, it can be toxic if inhaled or ingested in large quantities.
Future Directions
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has potential applications in various scientific research areas. It could be used in the synthesis of pharmaceuticals and other biologically active compounds, as well as in the synthesis of heterocycles. In addition, it could be used in the development of new GPCR agonists and antagonists, and in the development of new therapeutic agents for the treatment of various diseases. Finally, it could be used in the development of new neuroprotective agents, and in the study of the regulation of the hypothalamic-pituitary-adrenal axis.
properties
IUPAC Name |
1-[(3,4-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-12(8-11(10)2)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODSTIQMRHSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)

![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)

![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)

![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)

![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)